
5-(Aminomethyl)benzene-1,3-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)benzene-1,3-disulfonamide is an organic compound with the molecular formula C7H10N2O4S2 It is characterized by the presence of an aminomethyl group attached to a benzene ring, which also bears two sulfonamide groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the double Mitsunobu annulation reaction, which is effective for constructing medium to large ring systems in moderate to good chemical yields . This reaction involves the use of reagents such as triphenylphosphine and diethyl azodicarboxylate under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 5-(Aminomethyl)benzene-1,3-disulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)benzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aminomethyl and sulfonamide groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophiles involved.
Scientific Research Applications
5-(Aminomethyl)benzene-1,3-disulfonamide has several scientific research applications:
Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition and other biological interactions.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar applications.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)benzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The aminomethyl group may also play a role in binding to specific sites on the target molecules, enhancing the compound’s effectiveness.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-disulfonamide: Lacks the aminomethyl group but shares the sulfonamide functionality.
4-(Aminomethyl)benzene-1,3-disulfonamide: Similar structure but with the aminomethyl group at a different position.
Uniqueness
5-(Aminomethyl)benzene-1,3-disulfonamide is unique due to the specific positioning of the aminomethyl group, which can influence its reactivity and interactions with other molecules. This positioning may result in different biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
918810-53-4 |
|---|---|
Molecular Formula |
C7H11N3O4S2 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
5-(aminomethyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C7H11N3O4S2/c8-4-5-1-6(15(9,11)12)3-7(2-5)16(10,13)14/h1-3H,4,8H2,(H2,9,11,12)(H2,10,13,14) |
InChI Key |
BCLMDXPEQCHBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)S(=O)(=O)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


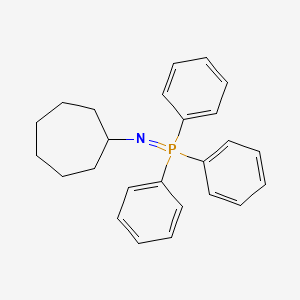
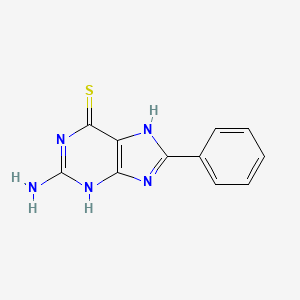
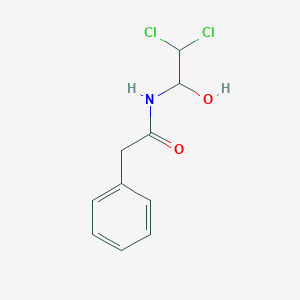
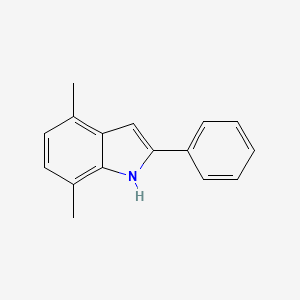
![Bicyclo[5.1.0]octan-2-ol](/img/structure/B13997224.png)
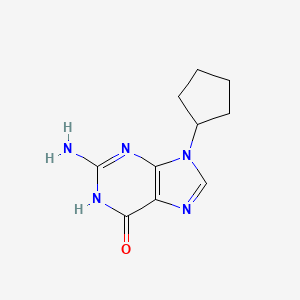
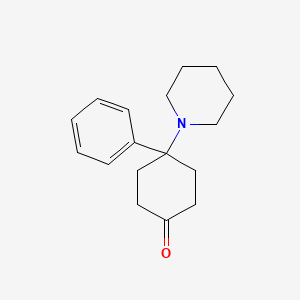
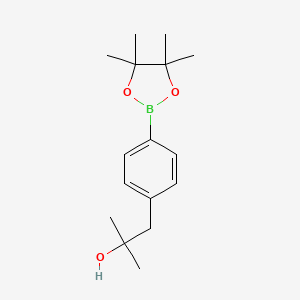
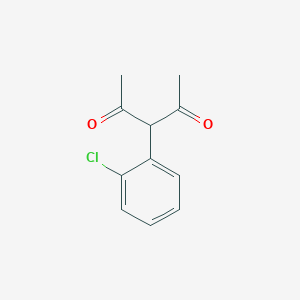
![N'-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide](/img/structure/B13997285.png)
![4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B13997300.png)
![(4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one](/img/structure/B13997313.png)

![Methyl 2-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B13997326.png)
